N-(4-{(2Z)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide
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Overview
Description
N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of hydrazones and pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a carbamothioyl group. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE involves multiple steps. One common method includes the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the intermediate compound, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions typically involve refluxing in ethanol with a catalytic amount of acetic acid .
Chemical Reactions Analysis
N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in the treatment of certain cancers due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it can inhibit the activity of certain kinases involved in cell signaling, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE can be compared with other similar compounds such as:
N-(4-Nitrophenyl)acetamide: This compound lacks the pyrazole and carbamothioyl groups, making it less complex and with different biological activities.
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: This compound has a similar pyrazole structure but includes additional substituents that alter its chemical and biological properties.
Properties
Molecular Formula |
C18H15N7O4S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[4-[[2-carbamothioyl-5-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15N7O4S/c1-10(26)20-12-4-6-13(7-5-12)21-22-16-15(23-24(17(16)27)18(19)30)11-2-8-14(9-3-11)25(28)29/h2-9,23H,1H3,(H2,19,30)(H,20,26) |
InChI Key |
ZAKCFTKNDZXKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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